
4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime is an organic compound that belongs to the class of oximes. This compound is characterized by the presence of a phenylsulfonyl group attached to a butanone backbone, with an oxime functional group linked to a 3-chloro-2-propenyl moiety. It is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime typically involves the following steps:
Formation of the Oxime: The initial step involves the reaction of hydroxylamine with a carbonyl compound to form an oxime. For instance, hydroxylamine hydrochloride can be reacted with 4-(phenylsulfonyl)-2-butanone in the presence of a base to form the corresponding oxime.
Alkylation: The oxime is then alkylated with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is made to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the 3-chloro-2-propenyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxime group can be reduced to an amine or oxidized to a nitroso compound under appropriate conditions.
Hydrolysis: The oxime can be hydrolyzed to the corresponding ketone and hydroxylamine under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include substituted oximes, amines, nitroso compounds, and ketones.
Scientific Research Applications
4-(Phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of herbicides, insecticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime involves its interaction with biological molecules through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylsulfonyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)-2-butanone oxime: Lacks the 3-chloro-2-propenyl moiety.
4-(Phenylsulfonyl)-2-butanone O-(2-chloroethyl)oxime: Contains a 2-chloroethyl group instead of the 3-chloro-2-propenyl group.
4-(Phenylsulfonyl)-2-butanone O-(3-bromo-2-propenyl)oxime: Contains a bromo group instead of a chloro group.
Uniqueness
The presence of the 3-chloro-2-propenyl moiety in 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime imparts unique reactivity and selectivity in chemical reactions. This structural feature allows for specific interactions with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(Z)-4-(benzenesulfonyl)-N-[(E)-3-chloroprop-2-enoxy]butan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-12(15-18-10-5-9-14)8-11-19(16,17)13-6-3-2-4-7-13/h2-7,9H,8,10-11H2,1H3/b9-5+,15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUPXRHVJHUQRF-ASLBFJQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC=CCl)CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC/C=C/Cl)/CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
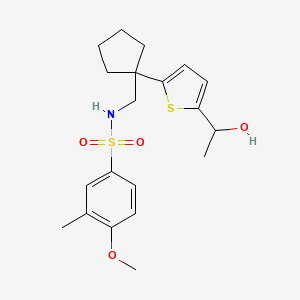
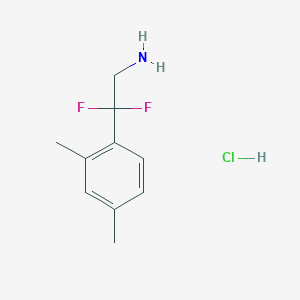
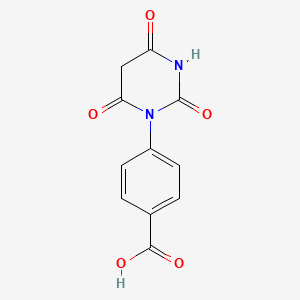
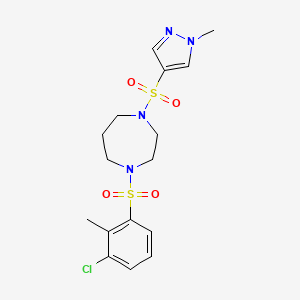
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2497827.png)
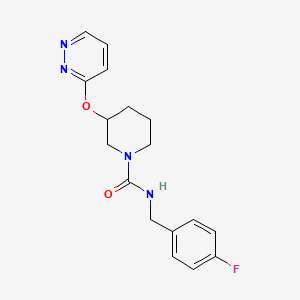
![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
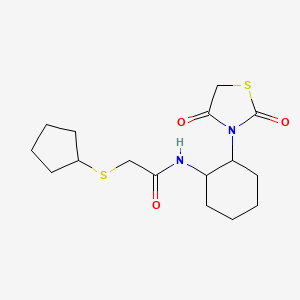
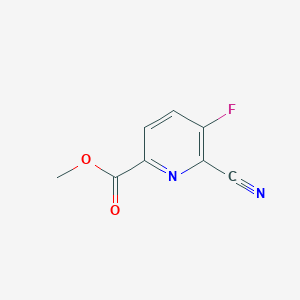
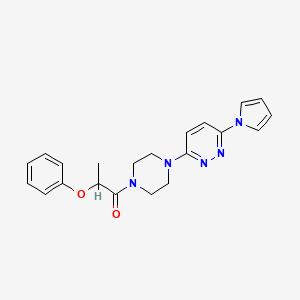
![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2497839.png)
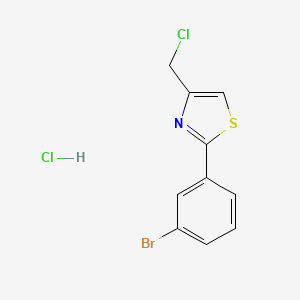
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B2497843.png)
